molecular formula C10H18O B2607935 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol CAS No. 76519-80-7

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol

Cat. No. B2607935
CAS RN: 76519-80-7
M. Wt: 154.253
InChI Key: YVZUPPSBVNAJOP-UHFFFAOYSA-N
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Description

The compound “1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol” is an organic compound that likely contains a cyclohexene ring attached to a propanol group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups .


Molecular Structure Analysis

The molecular structure of a compound like “1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol” would likely involve a cyclohexene ring attached to a propanol group . The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

Cyclohexene derivatives are known to undergo a variety of chemical reactions. They can participate in nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol” would depend on its specific structure. Similar compounds, such as 1-Methylcyclohex-1-ene, have a molecular weight of 96.170 Da and are considered to be combustible liquids .

Scientific Research Applications

Engineered Ketol-Acid Reductoisomerase and Alcohol Dehydrogenase in Biofuel Production

A study described the use of engineered enzymes to produce 2-methylpropan-1-ol (a biofuel candidate) anaerobically from glucose in Escherichia coli, addressing a critical cofactor imbalance and achieving 100% theoretical yield, higher titer, and productivity than previous methods (Bastian et al., 2011).

Organic Synthesis

Stereoselective Synthesis of Cyclohexene Derivatives

A synthetic method was developed for producing substituted cyclohex-2-en-1-ones by direct alkylation of phenols. The process included preparing enantiomerically enriched cyclohexa-2,4-dienones, demonstrating the versatility of the cyclohexene framework in organic synthesis (Lovchik et al., 2006).

Molecular Recognition

Optically Pure Cyclohexanol Derivatives for Molecular Recognition

A study reported the use of optically pure cyclohexan-1-ol derivatives for the molecular recognition of enantiomers of acids, detected by NMR or fluorescence spectroscopy. This highlighted the potential of cyclohexanol derivatives in chiral discrimination for practical applications (Khanvilkar & Bedekar, 2018).

Safety And Hazards

The safety and hazards associated with a compound like “1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol” would depend on its specific structure and how it is used. For instance, similar compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research and use of a compound like “1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol” would depend on its specific properties and potential applications. It could potentially be used in the synthesis of other organic compounds or studied for its reactivity in various chemical reactions .

properties

IUPAC Name

1-(cyclohexen-1-yl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,11)8-9-6-4-3-5-7-9/h6,11H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZUPPSBVNAJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol

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